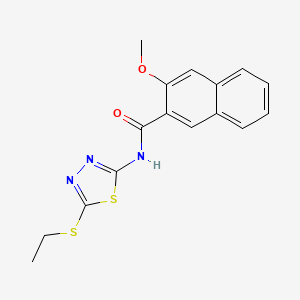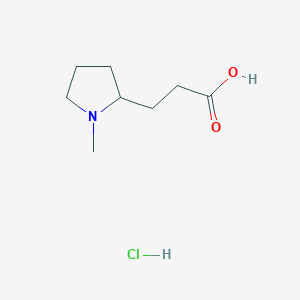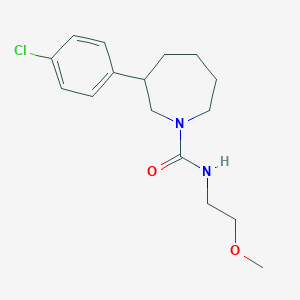
3-(4-chlorophenyl)-N-(2-methoxyethyl)azepane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-N-(2-methoxyethyl)azepane-1-carboxamide, also known as CMCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CMCA belongs to the class of azepane carboxamides and has been shown to possess various biochemical and physiological effects.
科学的研究の応用
Synthesis and Characterization
Research on the synthesis and characterization of similar compounds often involves exploring novel synthetic routes, understanding the chemical properties, and identifying potential applications based on the compound's structure. For example, studies on azepane derivatives and related compounds have reported the synthesis of new families of compounds, characterizing them through various techniques such as NMR, IR spectroscopy, and crystallography to understand their structure and properties (Özer, Arslan, VanDerveer, & Külcü, 2009); (Belhocine et al., 2011).
Antiviral Activity
Compounds with structural similarities to the specified chemical have been investigated for their antiviral activities. Research in this area focuses on synthesizing derivatives and evaluating their efficacy against various viral strains, providing a foundation for the development of new antiviral drugs (Demchenko et al., 2019).
Material Science and Catalysis
Some studies explore the applications of similar compounds in material science and catalysis, such as the development of ionic liquids, polymers with specific functional groups, and catalytic agents. These applications are based on the unique properties of the compounds, such as their solubility, thermal stability, and reactivity (Forsyth et al., 2011); (Bou, Rodríguez-Galán, & Muñoz-Guerra, 1993).
Fluorescence Studies
Research on the fluorescence quenching of similar compounds provides insights into their physicochemical properties and potential applications in sensing and molecular probes. These studies often focus on understanding the interactions between the compounds and various quenchers in different solvents, contributing to the development of fluorescence-based analytical methods (Patil et al., 2013).
特性
IUPAC Name |
3-(4-chlorophenyl)-N-(2-methoxyethyl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-21-11-9-18-16(20)19-10-3-2-4-14(12-19)13-5-7-15(17)8-6-13/h5-8,14H,2-4,9-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNIKKQKRDTHMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N1CCCCC(C1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-N-(2-methoxyethyl)azepane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-chlorophenoxy)phenyl]-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2835989.png)
![4-[2-Cyano-3-(pyridin-4-yl)prop-2-enamido]benzoic acid](/img/structure/B2835990.png)
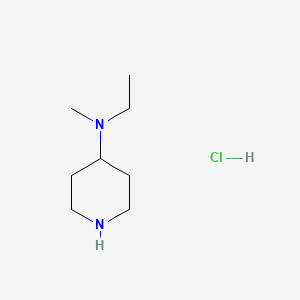
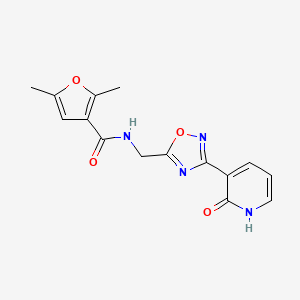

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B2835997.png)
![4-(4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-yl)morpholine hydrochloride](/img/structure/B2835999.png)
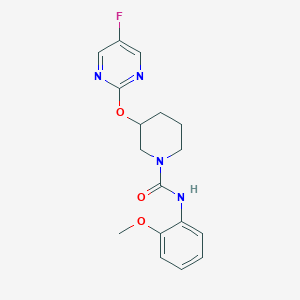
![(E)-2-(benzo[d]oxazol-2-yl)-3-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile](/img/structure/B2836002.png)
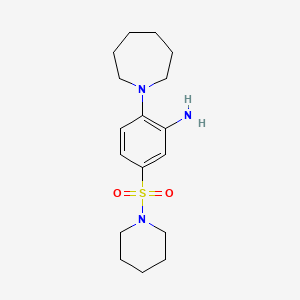

![N-(3,4-dimethoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2836006.png)
